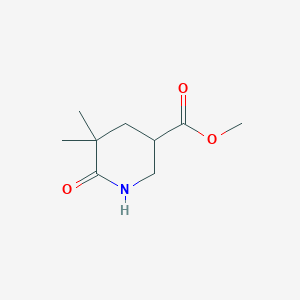

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRXAIHABNSXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5)

A Note to the Reader: This technical guide was developed to provide in-depth information on Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5). However, a comprehensive search of scientific literature and chemical databases yielded no specific information for this compound or its associated CAS number. Therefore, this guide will focus on the closely related and structurally similar parent compound, Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5) . The information presented herein for this analog provides a valuable framework for understanding the chemical class and can serve as a foundational resource for researchers.

Introduction and Strategic Importance

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it a privileged scaffold for drug design. Methyl 6-oxopiperidine-3-carboxylate, as a functionalized piperidinone, represents a versatile building block for the synthesis of more complex molecules. The presence of a lactam, an ester, and a chiral center (in its enantiomerically pure forms) provides multiple points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

The strategic importance of this and related piperidine-3-carboxylate derivatives lies in their potential as intermediates for a range of therapeutic targets. Research into substituted piperidines has shown activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1] Specifically, derivatives of piperidine-3-carboxamide have been investigated as potent inhibitors of Cathepsin K, a target for the treatment of osteoporosis.[3]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of Methyl 6-oxopiperidine-3-carboxylate is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| CAS Number | 958991-06-5 | [4][5] |

| Molecular Formula | C₇H₁₁NO₃ | [4][6] |

| Molecular Weight | 157.17 g/mol | [4][6] |

| IUPAC Name | methyl 6-oxopiperidine-3-carboxylate | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥95-98% | [6][7] |

| Storage Conditions | Sealed in a dry environment at room temperature. | |

| SMILES | COC(=O)C1CCC(=O)NC1 | [4] |

| InChI Key | YORUFIOEZHJAEZ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted piperidines is a well-explored area of organic chemistry.[2] While specific, detailed preparations for Methyl 6-oxopiperidine-3-carboxylate are not extensively published in peer-reviewed journals, plausible synthetic routes can be inferred from established methodologies for similar structures. A common approach involves the cyclization of a linear precursor containing the necessary functional groups.

One logical retrosynthetic approach would involve the cyclization of a glutamate derivative, which provides the carbon backbone and the nitrogen atom. For instance, the synthesis could start from L-glutamic acid, a readily available and chiral starting material.

A generalized synthetic workflow is depicted below:

Caption: A potential synthetic pathway to piperidinone carboxylates from L-glutamic acid.

The key step in this proposed synthesis is the intramolecular cyclization. The choice of protecting groups for the amine and carboxylic acids, as well as the conditions for cyclization, are critical for achieving a good yield and preventing side reactions.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a piperidine derivative, based on common laboratory practices.[8] This protocol should be adapted and optimized for the specific synthesis of Methyl 6-oxopiperidine-3-carboxylate.

Step 1: Diesterification of L-Glutamic Acid

-

Suspend L-glutamic acid in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure to yield the crude dimethyl glutamate hydrochloride.

Step 2: N-Protection

-

Dissolve the crude diester in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir at room temperature until the reaction is complete.

-

Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the N-Boc protected diester.

Step 3: Selective Reduction and Cyclization (Conceptual)

-

A selective reduction of one ester group to an alcohol would be performed.

-

The resulting alcohol would be converted to a leaving group (e.g., a tosylate).

-

Treatment with a base would induce intramolecular cyclization to form the 6-oxopiperidine ring.

-

The remaining protecting groups would be removed to yield the final product.

Spectroscopic Characterization

| Spectroscopic Data | Predicted/Expected Values |

| ¹H NMR | Expected signals for: -OCH₃ (singlet, ~3.7 ppm), CH₂ protons of the piperidine ring (multiplets, ~1.8-2.5 ppm), CH proton at the 3-position (multiplet, ~2.6-3.0 ppm), and NH proton (broad singlet, ~7.5-8.5 ppm). |

| ¹³C NMR | Expected signals for: C=O of the ester (~170-175 ppm), C=O of the lactam (~170-175 ppm), -OCH₃ (~52 ppm), and multiple signals for the CH and CH₂ carbons of the piperidine ring in the aliphatic region. |

| Mass Spectrometry (MS) | [M+H]⁺ expected at m/z 158.0812. [M+Na]⁺ expected at m/z 180.0631. |

| Infrared (IR) | Expected characteristic peaks for: N-H stretch (~3200 cm⁻¹), C=O stretch of the ester (~1735 cm⁻¹), and C=O stretch of the lactam (~1650 cm⁻¹). |

Safety and Handling

Based on GHS information from suppliers, Methyl 6-oxopiperidine-3-carboxylate should be handled with care.[4]

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | GHS07 (Exclamation Mark) |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Conclusion and Future Outlook

Methyl 6-oxopiperidine-3-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its functionalized structure allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. While detailed synthetic and application data for this specific molecule are limited in the public domain, the principles outlined in this guide, based on the chemistry of related piperidine derivatives, provide a solid foundation for researchers. Future work in this area could focus on the development of efficient and stereoselective syntheses of this and related compounds, as well as the exploration of their biological activities across various therapeutic targets. The continued interest in piperidine-containing molecules ensures that compounds like Methyl 6-oxopiperidine-3-carboxylate will remain relevant in the ongoing quest for new and improved medicines.

References

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

INDOFINE Chemical Company. (n.d.). METHYL 6-OXOPIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Piperidinecarboxylic acid, 6-oxo-, methyl ester | 958991-06-5 [chemicalbook.com]

- 6. METHYL 6-OXOPIPERIDINE-3-CARBOXYLATE | 958991-06-5 | INDOFINE Chemical Company [indofinechemical.com]

- 7. 958991-06-5 | Methyl 6-oxopiperidine-3-carboxylate - Moldb [moldb.com]

- 8. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]

A Comparative Analysis of 6-Oxopiperidine-3-carboxylate and its 5,5-Dimethyl Analog: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Intrigue of Gem-Dimethyl Substitution

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly versatile template for the design of novel therapeutics. Within this vast chemical space, the 6-oxopiperidine-3-carboxylate core represents a key building block, offering functionalities ripe for synthetic elaboration and interaction with biological targets.

This technical guide provides an in-depth comparative analysis of 6-oxopiperidine-3-carboxylate and its 5,5-dimethyl analog. The introduction of a gem-dimethyl group at the 5-position is a strategic modification intended to leverage the well-established "gem-dimethyl effect," also known as the Thorpe-Ingold effect.[2][3] This effect can profoundly influence the molecule's physicochemical properties, conformational preference, metabolic stability, and ultimately, its biological activity.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic considerations for both molecules, offer a comparative analysis of their expected properties, and provide detailed experimental protocols for their synthesis and biological evaluation. The insights provided herein are designed to guide the rational design and development of novel therapeutics based on these versatile scaffolds.

Structural and Conformational Overview

The fundamental difference between the two molecules lies in the substitution at the C5 position of the piperidine ring. This seemingly minor alteration has significant stereochemical and conformational implications.

Figure 1: Chemical structures of the two analogs.

The piperidine ring typically adopts a chair conformation to minimize steric strain.[4] In the parent 6-oxopiperidine-3-carboxylate, this chair can undergo ring inversion. However, the introduction of the gem-dimethyl group at the C5 position is expected to have a significant impact on the conformational dynamics. This substitution can restrict the conformational flexibility of the ring, favoring a conformation that minimizes steric clashes between the methyl groups and other ring substituents. This conformational locking can pre-organize the molecule into a specific three-dimensional shape, which can have profound effects on its binding affinity to a biological target.[5]

Comparative Physicochemical Properties

The introduction of the gem-dimethyl group will predictably alter the physicochemical properties of the parent molecule.

| Property | 6-Oxopiperidine-3-carboxylate (Methyl Ester) | 5,5-Dimethyl-6-oxopiperidine-3-carboxylate (Methyl Ester) (Predicted) |

| Molecular Formula | C7H11NO3[6] | C9H15NO3 |

| Molecular Weight | 157.17 g/mol [6] | 185.22 g/mol |

| XLogP3 | -0.5[6] | ~0.4 |

| Topological Polar Surface Area (TPSA) | 55.4 Ų[7] | 55.4 Ų |

| Hydrogen Bond Donors | 1[7] | 1 |

| Hydrogen Bond Acceptors | 3[7] | 3 |

Table 1: Comparison of Physicochemical Properties.

The most notable change is the predicted increase in lipophilicity (XLogP3). The addition of two methyl groups increases the hydrocarbon character of the molecule, which generally leads to decreased aqueous solubility and increased partitioning into nonpolar environments. This alteration in lipophilicity is a critical consideration in drug design, as it can affect absorption, distribution, and off-target effects.[8]

Synthesis Strategies: A Comparative Overview

The synthesis of these two analogs can be approached through several established organic chemistry transformations.

Synthesis of 6-Oxopiperidine-3-carboxylate

A common and effective method for the synthesis of the 6-oxopiperidine-3-carboxylate scaffold is through a Michael addition reaction.[9][10]

Figure 2: General workflow for Michael addition synthesis.

Synthesis of 5,5-Dimethyl-6-oxopiperidine-3-carboxylate

The synthesis of the 5,5-dimethyl analog can be achieved through a Dieckmann condensation, a powerful tool for forming five- and six-membered rings.[2][11][12][13]

Figure 3: General workflow for Dieckmann condensation synthesis.

The Gem-Dimethyl Effect: Impact on Metabolic Stability

One of the most compelling reasons for introducing a gem-dimethyl group is to enhance metabolic stability.[8] Cytochrome P450 (CYP) enzymes, primarily responsible for Phase I metabolism, often target sterically accessible C-H bonds for oxidation. The piperidine ring, particularly at positions alpha to the nitrogen, can be susceptible to such metabolism.

The gem-dimethyl group at the 5-position can act as a "metabolic shield," sterically hindering the approach of CYP enzymes to the adjacent C-H bonds at the C4 and C6 positions.[8] This can significantly reduce the rate of oxidative metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[14]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Oxopiperidine-3-carboxylate via Aza-Michael Addition[15]

Materials:

-

Methyl acrylate

-

Ammonia (in methanol, 7N)

-

Methanol

-

Sulfated Zirconia catalyst

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl acrylate (1.0 eq) in methanol, add a catalytic amount of sulfated zirconia.

-

Add a solution of ammonia in methanol (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

The crude product undergoes spontaneous intramolecular cyclization (lactamization) upon standing or gentle heating.

-

Purify the residue by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford the desired product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Protocol 2: Synthesis of Ethyl 5,5-Dimethyl-6-oxopiperidine-3-carboxylate via Dieckmann Condensation (Proposed)[2][12]

Materials:

-

Diethyl 3,3-dimethyladipate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Ethanol (for quenching)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous toluene under an argon atmosphere, add a solution of diethyl 3,3-dimethyladipate (1.0 eq) in anhydrous toluene dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench with ethanol, followed by the addition of 1 M HCl until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude cyclic β-keto ester.

-

This intermediate can then be subjected to further steps such as decarboxylation and re-esterification to yield the final product.

-

Purify the product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes[1][14][18][19]

Objective: To determine and compare the in vitro metabolic stability of 6-oxopiperidine-3-carboxylate and its 5,5-dimethyl analog.

Materials:

-

Test compounds (10 mM stock in DMSO)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile with an internal standard (e.g., warfarin)

-

96-well plates

-

Incubator/shaker at 37 °C

Procedure:

-

Prepare a working solution of the test compounds at 100 µM in phosphate buffer.

-

In a 96-well plate, add the test compound solution to achieve a final concentration of 1 µM.

-

Add the HLM solution to a final concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plates to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)[20][21][22]

Objective: To assess and compare the cytotoxic effects of the two analogs on a selected cancer cell line (e.g., HeLa or MDA-MB-231).[16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Expected Outcomes and Comparative Discussion

Based on the principles of the gem-dimethyl effect and general structure-activity relationships of piperidine derivatives, we can anticipate the following comparative outcomes:

-

Synthesis: The synthesis of the 5,5-dimethyl analog via Dieckmann condensation may require more stringent anhydrous conditions compared to the Michael addition for the parent compound.

-

Conformation: The 5,5-dimethyl analog is expected to exhibit a more rigid conformation, which could lead to higher binding affinity and selectivity for a specific biological target if this conformation is optimal for binding.

-

Metabolic Stability: The 5,5-dimethyl analog is predicted to have significantly higher metabolic stability in human liver microsomes due to the steric shielding of metabolically labile positions. This would translate to a longer in vitro half-life and lower intrinsic clearance.

-

Biological Activity: The impact on biological activity is target-dependent. The increased lipophilicity of the dimethyl analog could enhance cell permeability and potency. However, it could also lead to increased off-target effects. The conformational restriction may either enhance or diminish activity depending on the target's binding pocket requirements. A direct comparative cytotoxicity assay, as described in Protocol 4, would be essential to determine the net effect of this structural modification on anticancer activity, a common application for novel piperidine derivatives.[17][18][16]

Conclusion

The strategic incorporation of a gem-dimethyl group onto the 6-oxopiperidine-3-carboxylate scaffold offers a compelling avenue for lead optimization in drug discovery. This modification is predicted to enhance metabolic stability and introduce conformational rigidity, both of which are desirable attributes in the development of robust drug candidates. While the synthesis of the 5,5-dimethyl analog may present its own set of challenges, the potential benefits in terms of an improved pharmacokinetic profile warrant its investigation. The experimental protocols provided in this guide offer a clear roadmap for the synthesis, characterization, and comparative evaluation of these two promising scaffolds. The data generated from these studies will be invaluable in elucidating the structure-activity and structure-property relationships, ultimately guiding the design of the next generation of piperidine-based therapeutics.

References

- Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed.

- Pharmacological screening of synthetic piperidine deriv

- A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.

- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI.

- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). MDPI.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Dieckmann Reaction. Organic Syntheses.

- Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Benchchem.

- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.

- 6-oxopiperidine-3-carboxylic acid | 22540-50-7. ChemicalBook.

- Dieckmann Condens

- Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

- Thorpe-Ingold Effect.

- A Comparative Guide to the Conformational Analysis of Piperidine Deriv

- A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D

- Metabolic Stability Assays. Merck Millipore.

- (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (2025).

- Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.

- Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv

- 5,5-Dimethylpiperidine-2-carboxylic acid | C8H15NO2 | CID 19909698. PubChem.

- Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (2024). PubMed.

- 5,5-dimethylpiperidin-2-one (C7H13NO). PubChemLite.

- Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candid

- Synthesis and biological evaluation of bergenin deriv

- 2,6-Dimethylpiperidine. Wikipedia.

- Organic Syntheses Procedure.

- CN103288788A - Delta-valerolactone compounds, preparation method and application.

- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor

- Methyl 6-oxopiperidine-3-carboxyl

- Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2016). PubMed.

- β-METHYL-δ-VALEROLACTONE. Organic Syntheses Procedure.

- Synthesis of δ-valerolactam-bearing homoallylic ketones.

- 1932549-47-7 | Methyl (R)

- Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. Benchchem.

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.

- (PDF) Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2025).

- delta-Valerolactone synthesis. ChemicalBook.

- 6-oxopiperidine-3-carboxylic acid | 22540-50-7. ChemicalBook.

- Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2025).

Sources

- 1. nuvisan.com [nuvisan.com]

- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 15. 6-oxopiperidine-3-carboxylic acid | 22540-50-7 [chemicalbook.com]

- 16. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Gem-Dimethyl Effect on Piperidine Ring Conformation and Stability

Executive Summary

The piperidine ring is the single most frequently used nitrogen heterocycle in FDA-approved drugs. Its conformational flexibility, while chemically versatile, often incurs an entropic penalty during protein-ligand binding.[1] The introduction of a gem-dimethyl group (the Thorpe-Ingold effect) is a precision tool in medicinal chemistry used to:

-

Accelerate Cyclization: Enhance the kinetics of ring formation during synthesis.

-

Restrict Conformation: Biasing the piperidine chair to a specific low-energy state ("conformational locking"), thereby pre-paying the entropic cost of binding.

-

Block Metabolism: Sterically hindering Cytochrome P450 oxidation at susceptible

-carbons.[2][1]

This guide provides a deep technical analysis of these phenomena, supported by thermodynamic data, synthetic protocols, and structural biology insights.[1]

Part 1: Theoretical Framework

The Thorpe-Ingold Effect (Angle Compression & Entropy)[3]

The gem-dimethyl effect is not merely steric bulk; it is a fundamental alteration of the potential energy surface.

-

Kinetic Acceleration: Replacing methylene hydrogens with methyl groups reduces the rotational degrees of freedom in the acyclic precursor.[1] This increases the population of the gauche reactive rotamer, effectively increasing the probability of the chain ends meeting (Figure 1).

-

Thermodynamic Stability: In the open chain, gem-dimethyl groups introduce destabilizing gauche interactions.[2][1] Cyclization relieves these non-bonded interactions, making the cyclic product thermodynamically favored compared to the unsubstituted analog.

Diagram 1: Mechanistic Flow of the Thorpe-Ingold Effect[3]

Caption: The dual contribution of entropic pre-organization and angle compression to cyclization rates.

Part 2: Conformational Dynamics of Piperidine

The Unsubstituted Baseline

Piperidine exists predominantly in a chair conformation.[4] Unlike cyclohexane, the presence of the nitrogen atom introduces the N-inversion equilibrium.

-

N-H Axial vs. Equatorial: In the gas phase, the equatorial N-H conformer is favored by

kcal/mol.[1][5] However, in aqueous solution, solvation stabilizes the exposed lone pair of the axial N-H conformer, making the energy difference negligible.

The 3,3-Dimethyl "Anchor"

Introducing a gem-dimethyl group at the C3 position creates a unique steric environment.

-

A-Values and 1,3-Diaxial Strain:

-

A single methyl group at C3 has an A-value of

kcal/mol (preference for equatorial).[2][1] -

In a 3,3-dimethyl system, one methyl is forced axial.[1]

-

The Interaction: The axial C3-methyl experiences 1,3-diaxial repulsion with the axial hydrogen at C5 and, critically, the axial substituent at N1 (lone pair or H).

-

-

Conformational Locking: While 3,3-dimethylpiperidine itself flips between degenerate chairs, it exerts a massive directing effect on other substituents.[2][1]

Table 1: Conformational Energy Penalties in Piperidine Derivatives

| Interaction Type | Energy Penalty (kcal/mol) | Structural Consequence |

| H / H (1,3-diaxial) | 0.85 | Baseline ring strain (minor) |

| Me / H (1,3-diaxial) | 1.70 | Strong equatorial preference for Me |

| Me / Me (1,3-diaxial) | > 3.70 | "Forbidden" conformation (Ring distortion) |

| Me / Lone Pair | ~2.4 | Influences N-inversion equilibrium |

| Gem-Dimethyl Effect | -1.5 (Stabilization) | Favors ring formation ( |

Part 3: Synthetic Methodologies

Synthesizing gem-dimethyl piperidines requires bypassing the steric hindrance that the groups themselves introduce.[2] The most robust industrial route utilizes the "Pre-organized" acyclic precursor strategy.

Protocol: Synthesis of 3,3-Dimethylpiperidine via Reductive Cyclization

Principle: This method utilizes a 2,2-dimethyl-substituted nitrile-aldehyde precursor.[2][1] The gem-dimethyl group accelerates the intramolecular attack of the amine (formed in situ) onto the aldehyde.

Reagents:

-

Substrate: 2,2-dimethyl-4-cyanobutanal

-

Ammonia Source: Liquid

or Ammonium Acetate[2][1] -

Catalyst: Raney Nickel or

(10% loading) -

Hydrogen Source:

gas (50-100 psi)

Step-by-Step Workflow:

-

Preparation: In a high-pressure hydrogenation reactor (Parr bomb), dissolve 2,2-dimethyl-4-cyanobutanal (1.0 equiv) in Methanol (0.5 M concentration).

-

Ammonia Addition: Add liquid

(excess, ~5-10 equiv) at -78°C or add Ammonium Acetate (5 equiv) at RT. -

Catalyst Loading: Carefully add Raney Nickel (20 wt% of substrate) under Argon atmosphere.[2][1] Caution: Raney Ni is pyrophoric.[2][1]

-

Hydrogenation: Pressurize with

to 60 psi. Heat to 80°C.-

Note: The gem-dimethyl effect ensures that the intermediate imine cyclizes faster than it polymerizes.[2]

-

-

Workup: Filter catalyst through Celite. Concentrate the filtrate.

-

Purification: Distill the residue (b.p. ~140°C) or convert to HCl salt for crystallization.

Diagram 2: Synthetic Pathway (Reductive Cyclization)

Caption: Industrial route to 3,3-dimethylpiperidine leveraging kinetic acceleration.

Part 4: Applications in Drug Design

Metabolic Blocking

The piperidine ring is susceptible to oxidative metabolism by CYP450 enzymes, typically at the

-

Strategy: Placing a gem-dimethyl group at C2 (or C6) sterically blocks the approach of the heme-iron oxo species.[2]

-

Result: Significantly increased half-life (

) and oral bioavailability.[2][1]

Selectivity via Rigidification (Case Study: MEK Inhibitors)

In the development of MEK inhibitors (e.g., Cobimetinib analogs), the piperidine ring binds in a hydrophobic pocket.

-

Problem: Unsubstituted piperidine loses significant entropy upon binding (

). -

Solution: Introduction of a 3,3-dimethyl group.[2][1][6][7][8]

-

Mechanism: The methyl groups restrict the piperidine ring to a limited set of conformers in the unbound state. If one of these matches the bioactive conformation, the entropic penalty of binding is reduced (the molecule is "pre-paid" entropically).

-

Outcome: 10-100x improvement in potency (

) due to the

References

-

Jung, M. E., & Piizzi, G. (2005).[1][3][9] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1][3] Link

-

Talele, T. T. (2018).[2][1][10] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][10] Link[10]

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[2][1] (Foundational text for A-values and conformational analysis).

-

Kostal, J., & Jorgensen, W. L. (2010).[1][9] Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[2][1] Journal of the American Chemical Society, 132(25), 8766–8773.[1] Link

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. books.lucp.net [books.lucp.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 3,3-Dimethylpiperidine (CAS 1193-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. comporgchem.com [comporgchem.com]

- 10. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Escaping Flatland: Novel Lactam Building Blocks as Three-Dimensional Scaffolds in Medicinal Chemistry

The Paradigm Shift in Scaffold Design

For decades, medicinal chemistry was dominated by planar, sp²-hybridized aromatic systems. While easy to synthesize via standard cross-coupling reactions, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. The modern drug discovery landscape has shifted toward increasing the fraction of sp³ carbons (Fsp³) to access underexplored three-dimensional chemical space.

Lactams—historically pigeonholed as the warheads of β-lactam antibiotics—have been reimagined. Today, novel lactam architectures, particularly spirocyclic β-lactams and boronic ester γ-lactams , serve as highly versatile, rigid, and modular building blocks. Their dense substructures create spatially well-defined exit vectors, allowing chemists to functionalize pharmacophores precisely while improving physicochemical properties such as metabolic stability and solubility 1[1]. Furthermore, these structures have shown unique biological activities, interacting with critical physiological targets like T-type calcium channels and acetyl-CoA cholesterol acyltransferase2[2].

Mechanistic Innovations in Lactam Synthesis

To utilize these building blocks effectively, synthetic methodologies must be scalable, enantioselective, and tolerant of diverse functional groups.

Photochemical Spirocyclization of β-Lactams

The traditional Staudinger ketene-imine cyclization is a highly effective method for β-lactam synthesis, but its mechanism can limit the formation of highly sterically hindered spirocycles. Recent breakthroughs utilize a visible light-mediated energy transfer spirocyclization. This pathway proceeds via a zwitterionic ground state intermediate that undergoes a thermal conrotatory cyclization through a transition state with significant diradical character 3[3].

Photochemical energy transfer workflow for spirocyclic β-lactam synthesis.

Palladium Fischer-Carbene Intermediates

For complex β-lactam scaffolds, researchers at Osaka University have developed an operationally simple, minimally toxic protocol. By utilizing a palladium Fischer-carbene intermediate for the carbonylative cycloaddition of acylsilanes with imines, chemists can now access intricate antibiotic scaffolds (like thienamycin) in a single reaction vessel 4[4].

Cu-Catalyzed Borylation-Cyclization of γ-Lactams

Saturated heterocycles like γ-lactams are ubiquitous in medicinal chemistry, but functionalizing them for fragment-based drug discovery (FBDD) requires versatile chemical handles. Boronic ester γ-lactams are synthesized via a Cu-catalysed conjugate borylation-cyclisation protocol. Using a chiral catalyst, this method achieves high enantioselectivity, providing premium building blocks for downstream Suzuki-Miyaura couplings 5[5].

Mechanism of Cu-catalyzed enantioselective borylation-cyclization for γ-lactams.

Quantitative Profiling: Flat vs. 3D Scaffolds

The integration of heteroatoms (like sulfur or oxygen) into spirocyclic lactams (e.g., thia-azaspiro[3.4]octane) dramatically alters the physicochemical profile of the resulting drug candidates. The table below summarizes the typical property shifts observed when transitioning from planar aromatics to 3D lactam building blocks.

| Scaffold Type | Structural Example | Fsp³ Fraction | Number of Exit Vectors | Aqueous Sol. (LogS) | Metabolic Stability (Cl_int) |

| Planar Aromatic | Biaryl Core | < 0.15 | 2 (2D Plane) | Low (< -4.5) | High Clearance |

| Monocyclic Lactam | Pyrrolidin-2-one | ~0.50 | 3 (Limited 3D) | Moderate (~ -3.0) | Moderate Clearance |

| Spirocyclic Lactam | Thia-azaspiro[3.4]octane | > 0.85 | 4+ (Spherical 3D) | High (> -2.0) | Low Clearance |

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The following methodologies are designed as self-validating systems, ensuring that intermediate states can be verified before proceeding.

Protocol A: Visible-Light Mediated Spirocyclization for β-Lactams

Objective: Synthesize a spirocyclic β-lactam via energy transfer spirocyclization.

-

Reagent Preparation: Dissolve the monocyclic imine precursor (1.0 equiv) and the Ir(III) photocatalyst (e.g., Ir(ppy)₃, 2 mol%) in anhydrous, degassed acetonitrile (0.1 M).

-

Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the imine. Degassing via freeze-pump-thaw is critical because molecular oxygen is a potent triplet quencher that will abort the energy transfer process.

-

-

Irradiation: Irradiate the reaction mixture using 440 nm blue LEDs at ambient temperature for 12–16 hours.

-

Causality: 440 nm selectively matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) catalyst without providing enough energy to cause non-specific photolysis of the organic framework.

-

-

Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting mass is fully converted to the exact mass of the spirocycle. A crude ¹H-NMR should reveal the disappearance of the imine proton (~8.5 ppm) and the appearance of complex multiplet signals corresponding to the rigidified spiro-fused ring system.

-

Isolation: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure spirocyclic β-lactam.

Protocol B: Cu-Catalyzed Enantioselective Borylation-Cyclization for γ-Lactams

Objective: Synthesize a boronic ester γ-lactam from an α,β-unsaturated amide.

-

Catalyst Pre-activation: In a glovebox, combine CuCl (5 mol%), a chiral Josiphos-type ligand (5 mol%), and NaOtBu (10 mol%) in anhydrous THF. Stir for 15 minutes.

-

Causality: NaOtBu acts as a base to exchange the chloride on CuCl, generating the highly active Cu-alkoxide species necessary to activate the diboron reagent.

-

-

Borylation: Add bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) to the catalyst solution and stir for 10 minutes until the solution turns dark brown, indicating the formation of the Cu-boryl species.

-

Substrate Addition & Cyclization: Add the α,β-unsaturated amide (1.0 equiv) and a proton source (e.g., MeOH, 2.0 equiv). Stir at room temperature for 8 hours.

-

Causality: The chiral Cu-boryl species undergoes enantioselective 1,4-conjugate addition. The resulting copper enolate is protonated, and subsequent intramolecular nucleophilic attack on the pendant ester drives the lactamization, releasing the catalyst turnover.

-

-

Validation Checkpoint: Perform chiral HPLC on a reaction aliquot. The presence of a single major peak confirms high enantiomeric excess (ee >95%). ¹¹B-NMR will show a diagnostic broad singlet around 33 ppm, confirming the presence of the pinacol boronic ester.

-

Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Conclusion

The strategic incorporation of novel lactam building blocks—ranging from spirocyclic β-lactams to boronic ester γ-lactams—represents a fundamental leap in medicinal chemistry. By escaping the "flatland" of traditional aromatics, researchers can leverage defined exit vectors, superior metabolic stability, and enhanced solubility. Mastering the causal mechanisms behind their synthesis, whether through photochemical energy transfer or transition-metal catalysis, empowers drug discovery professionals to build the next generation of highly selective, 3D-optimized therapeutics.

References

-

Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance Source: ResearchGate URL:[Link]

-

One-step synthesis of the most common, yet highly intricate, antibiotic molecular scaffold Source: Osaka University URL:[Link]

-

Synthesis of Boronic Ester γ‐Lactam Building Blocks Source: Lund University URL:[Link]

Sources

- 1. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. One-step synthesis of the most common, yet highly intricate, antibiotic molecular scaffold - ResOU [resou.osaka-u.ac.jp]

- 5. portal.research.lu.se [portal.research.lu.se]

Metabolic Stability of Gem-Dimethyl Substituted Piperidines: A Strategic Guide to Lead Optimization

Topic: Metabolic Stability of Gem-Dimethyl Substituted Piperidines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, present in over 12 marketed blockbuster drugs. However, its nitrogen-adjacent carbons (

Mechanistic Basis: The -Carbon Liability

To engineer stability, one must first understand the mechanism of failure. In unsubstituted piperidines, the electron-rich nitrogen lone pair facilitates the abstraction of a hydrogen atom or an electron from the adjacent

The Oxidative Pathway

The degradation proceeds via two primary mechanisms, both leading to ring opening or N-dealkylation:

-

Hydrogen Atom Transfer (HAT): Direct abstraction of the

-proton. -

Single Electron Transfer (SET): Electron abstraction from the nitrogen, followed by proton loss.

The Gem-Dimethyl Blockade:

Substituting the

-

Steric Occlusion: The bulk of the methyl groups physically prevents the CYP450 heme from approaching the nitrogen center.

-

Elimination of Abstractable Protons: By replacing both

-hydrogens with methyls, the primary HAT mechanism is rendered chemically impossible at that site.

Visualization: CYP450 Attack vs. Gem-Dimethyl Blockade

The following diagram illustrates the metabolic fate of a standard piperidine versus the blocked gem-dimethyl variant.

Figure 1: Mechanistic pathway of CYP450-mediated piperidine oxidation and the steric/chemical blockade provided by gem-dimethyl substitution.[1]

Strategic Implementation & Physicochemical Trade-offs

While effective, the gem-dimethyl group is not a "free" modification.[1][2] It introduces lipophilicity and alters conformation.

Regiochemistry: Where to Methylate?

-

-Position (C2/C6):

-

Effect: Maximum metabolic stability. Directly removes the most labile H-atoms.

-

Risk:[3] High steric hindrance can abolish binding affinity to the biological target. Significant increase in

steric hindrance to solvation is complex but often reduces basicity.

-

-

-Position (C3/C5) or

-

Effect: Moderate stability. Does not remove

-hydrogens but can induce remote conformational changes (twist-boat) that reduce the "accessibility" of the -

Benefit: Less likely to interfere with key pharmacophore interactions at the nitrogen.

-

The Lipophilicity Tax

Adding two methyl groups increases the calculated LogP (cLogP) by approximately 0.8 – 1.0 log units .

-

Consequence: Higher lipophilicity can increase non-specific binding, reduce solubility, and potentially increase hERG liability.

-

Mitigation: If the gem-dimethyl strategy fixes metabolism but ruins solubility, consider using a Spiro-Oxetane as a bioisostere (polar gem-dimethyl mimic) [1].

Experimental Validation: HLM Stability Assay

To validate the efficacy of the gem-dimethyl substitution, a rigorous intrinsic clearance (

Protocol: Microsomal Stability Determination

Objective: Determine the in vitro half-life (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (solutions A and B).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

-

Pre-Incubation: Dilute compound to 1

M in buffer containing microsomes (0.5 mg/mL final). Equilibrate at 37°C for 5 mins. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Controls

-

Positive Control: Verapamil (High clearance) – Must show >80% depletion by 30 min.

-

Negative Control: Warfarin (Low clearance) – Must show <10% depletion.

-

Minus-NADPH Control: Incubate compound with microsomes without NADPH. If loss occurs, the instability is non-metabolic (chemical hydrolysis or non-specific binding).

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Comparative Data: The "Methyl Scan"

The following table illustrates the typical impact of gem-dimethyl substitution on metabolic stability and physicochemical properties. Data represents a generalized SAR trend observed in piperidine-based kinase inhibitors [2, 3].

| Compound Variant | Substitution | cLogP | Metabolic Liability | ||

| Reference | Unsubstituted | > 100 (High) | < 10 | 2.1 | High ( |

| Variant A | 4,4-dimethyl | 65 (Mod) | 22 | 2.9 | Moderate (Remote effect) |

| Variant B | 3,3-dimethyl | 40 (Low-Mod) | 45 | 2.9 | Moderate (Conformational) |

| Variant C | 2,2-dimethyl | < 10 (Low) | > 120 | 3.0 | Blocked (Steric + Electronic) |

| Bioisostere | 2-Spiro-oxetane | < 15 (Low) | > 90 | 1.8 | Blocked + Polar |

Interpretation:

-

Variant C (2,2-dimethyl) offers the most robust metabolic protection but incurs the highest lipophilicity penalty.

-

Variant A (4,4-dimethyl) is often easier to synthesize but fails to fully protect the

-carbon unless the ring conformation shifts significantly to protect the

Synthesis Notes

Synthesizing sterically crowded 2,2-dimethylpiperidines is non-trivial.

-

Method A (Reduction): Hydrogenation of 2,2-dimethyl-2,3-dihydro-pyridin-4-ones.

-

Method B (Cyclization): Condensation of 5-amino-2,2-dimethylpentan-1-ol derivatives.

-

Challenge: Introducing the gem-dimethyl group often requires harsh conditions or specific catalysts (e.g., PtO2) to overcome steric repulsion during ring closure [4].

References

-

BenchChem. (2025).[1][4] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Retrieved from

-

Journal of Medicinal Chemistry. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from

-

RSC Medicinal Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from

-

BenchChem. (2025).[1][4] The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Executive Summary

In contemporary drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) within a lead compound is strongly correlated with improved clinical success rates, primarily due to enhanced aqueous solubility and reduced off-target promiscuity. Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is an advanced, highly functionalized aliphatic building block that perfectly aligns with this paradigm. By integrating a rigidified valerolactam core, a metabolically protective gem-dimethyl shield, and a versatile ester handle, this scaffold serves as a premier starting material for hit-to-lead optimization and complex library generation.

Physicochemical Profiling & Structural Data

Accurate characterization of the starting scaffold is critical for calculating stoichiometric equivalents and predicting downstream chromatographic behavior. The quantitative physicochemical properties of this compound are summarized below ()[1],.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2361839-72-5 |

| Molecular Formula | C9H15NO3 |

| Exact Mass / Molecular Weight | 185.22 g/mol |

| Linear Formula | C9H15O3N1 |

| Typical Physical Form | Solid / Powder |

Mechanistic Insights: The Medicinal Chemistry Rationale

As a Senior Application Scientist, I evaluate building blocks not just for their reactivity, but for the inherent biological advantages they confer to the final active pharmaceutical ingredient (API). This specific scaffold offers three distinct structural advantages:

-

The gem-Dimethyl Effect (C5 Position): Unsubstituted aliphatic rings are notorious metabolic liabilities, often undergoing rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The strategic placement of a gem-dimethyl group at the C5 position introduces profound steric hindrance, physically blocking CYP450 access to adjacent vulnerable C-H bonds ()[2]. Furthermore, this substitution induces the Thorpe-Ingold effect, restricting the conformational flexibility of the piperidine ring and locking it into a thermodynamically favorable chair conformation, which can drastically reduce the entropic penalty upon target binding ()[3],[4].

-

The 6-Oxopiperidine (Lactam) Core: The cyclic amide (lactam) moiety serves as a rigidified, dual-purpose hydrogen bonding motif. The N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This amphiphilic nature significantly enhances aqueous solubility compared to purely aliphatic heterocycles, while providing highly directional vectors for interactions with kinase hinge regions or GPCR binding pockets ()[5],[6].

-

The C3 Methyl Ester: This functional group acts as a bioorthogonal synthetic handle. It remains stable under a variety of cross-coupling conditions but can be selectively hydrolyzed, reduced, or converted into an amide, allowing for rapid, divergent library generation.

Systems Visualization: Structural Logic & Workflow

Structural rationale and synthetic workflow for the 6-oxopiperidine scaffold.

Experimental Workflows: Synthetic Diversification

To effectively utilize this scaffold, robust and self-validating synthetic protocols are required. Below are the foundational methodologies for derivatizing the C3 position.

Protocol A: Chemoselective Hydrolysis of the C3 Methyl Ester

Objective: Convert the methyl ester to a free carboxylic acid to enable downstream amide coupling, without disrupting the 6-oxo lactam core.

-

Solvation: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Causality: The mixed solvent system ensures complete dissolution of the highly organic substrate (via THF/MeOH) while providing the necessary aqueous environment to solvate the hydroxide nucleophile.

-

-

Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise at 0°C.

-

Causality: Cooling the reaction to 0°C kinetically favors the hydrolysis of the less sterically hindered, more electrophilic ester over the base-catalyzed ring-opening of the valerolactam core, ensuring strict chemoselectivity.

-

-

Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to slowly warm to room temperature over 2-4 hours. Monitor progression via LC-MS.

-

Validation: The reaction is deemed complete when the starting material mass peak completely shifts from m/z 186.2 [M+H]⁺ to m/z 172.2[M+H]⁺, confirming the loss of the methyl group (-14 Da).

-

-

Workup & Isolation: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with distilled water and wash once with Ethyl Acetate (EtOAc) to extract any unreacted starting material or organic impurities.

-

Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl dropwise.

-

Causality: The carboxylic acid product has a pKa of ~4.5. Dropping the pH below this threshold protonates the carboxylate, forcing the product into its neutral, organic-soluble state. Extract the turbid aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the pure 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid.

-

Protocol B: HATU-Mediated Amide Coupling (Hit-to-Lead Derivatization)

Objective: Couple the newly synthesized carboxylic acid with a primary amine pharmacophore to generate a target-specific lead compound.

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

-

Causality: HATU rapidly converts the relatively unreactive carboxylic acid into a highly electrophilic O-Atab active ester. DIPEA acts as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid to initiate activation but is too bulky to compete with the amine nucleophile in the subsequent step.

-

-

Coupling: Add the target primary amine (1.1 eq) to the activated ester solution. Stir for 2-4 hours at room temperature.

-

Validation & Purification: Monitor the reaction via Thin-Layer Chromatography (TLC).

-

Validation: Use a ninhydrin stain to confirm the complete consumption of the primary amine (which stains dark purple/blue). Once the amine is consumed, quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine to remove residual DMF, and purify via silica gel flash chromatography.

-

References

-

ResearchGate Publications | Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry | Source: ResearchGate | URL: [Link]

-

National Institutes of Health (NIH) / ACS | Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds | Source: NIH | URL: [Link]

Sources

- 1. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. iris.unito.it [iris.unito.it]

- 6. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to Substituted Piperidin-2-one-5-carboxylates in Modern Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the synthesis, chemical properties, and burgeoning biological applications of substituted piperidin-2-one-5-carboxylates. This heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity for structural diversification and interaction with a wide array of biological targets. This document provides a comprehensive overview, grounded in recent scientific literature, to empower the rational design and development of novel therapeutics based on this versatile core.

Introduction: The Piperidin-2-one Core and Its Significance

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products.[1][2] Its saturated, six-membered structure provides a three-dimensional framework ideal for creating specific spatial arrangements of functional groups, enabling precise interactions with biological macromolecules. The incorporation of a lactam (a cyclic amide) functionality to form the piperidin-2-one core, coupled with a carboxylate group at the C5 position, introduces key hydrogen bonding and polarity features, further enhancing its potential as a pharmacophore.

These structural motifs are critical for modulating properties such as solubility, cell permeability, and target binding affinity. Consequently, derivatives of this scaffold are being actively investigated for a range of therapeutic applications, most notably in oncology.[3][4]

Synthetic Strategies: The Power of Multicomponent Reactions

The efficient construction of complex, polysubstituted piperidin-2-one rings is paramount for exploring their therapeutic potential. Traditional multi-step synthetic routes are often time-consuming and inefficient. Modern organic synthesis has largely overcome these challenges through the advent of one-pot, multicomponent reactions (MCRs).[5][6] These reactions are highly convergent, allowing for the assembly of complex molecules from simple, readily available starting materials in a single step, which is both atom-economical and environmentally conscious.[7]

Diastereoselective Five-Component Synthesis

A notable and powerful approach is the five-component reaction for the diastereoselective synthesis of highly functionalized piperidin-2-ones.[6] This strategy involves a cascade of reactions—Knoevenagel condensation, Michael addition, and a Mannich reaction—to construct the heterocyclic core with a high degree of stereocontrol.[6][8]

The causality behind this efficiency lies in the domino sequence where the product of one reaction becomes the substrate for the next, all within the same reaction vessel. Ammonium acetate often plays a dual role, serving as both a catalyst and the nitrogen source for the piperidine ring.[1][6] This methodology allows for the creation of multiple stereocenters in a single, highly selective transformation, which is a significant advantage in the synthesis of chiral drug candidates.

Caption: Generalized workflow for a five-component synthesis of piperidin-2-one carboxylates.

Biological Activity and Therapeutic Potential

The substituted piperidin-2-one scaffold has demonstrated a broad spectrum of biological activities, with a significant focus on its potential as an anticancer agent.[9][10] Derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.[11][12]

Anticancer Applications

The mechanism of action for many piperidin-2-one derivatives involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[3][4] The specific substitutions on the piperidine ring play a crucial role in determining the potency and selectivity of these compounds. For instance, the nature and position of aryl groups and other functional moieties can significantly influence the molecule's ability to interact with specific protein targets within cancer cells.[11]

While a broad SAR study for the specific 5-carboxylate subclass is still emerging, data from related piperidinone derivatives provide valuable insights. The table below summarizes the cytotoxic activity of representative substituted piperidone compounds against various cancer cell lines, illustrating the therapeutic potential of this structural class.

| Compound Class | Substituents | Cancer Cell Line | Activity (IC50 / CC50) | Reference |

| 3,5-Bis(benzylidene)-4-piperidones | Varied aryl substitutions | Molt4/C8 (Leukemia) | 0.4 - 8 µM | [11] |

| 3,5-Bis(benzylidene)-4-piperidones | Varied aryl substitutions | HSC-2 (Oral Carcinoma) | Submicromolar | [11] |

| 2,6-disubstituted N-methylpiperidines | Bromomethyl | HT 29 (Colon Carcinoma) | 6 - 11 µM | [13] |

| Piperazin-2-one derivatives | Guanidine substitution | HT-29 (Colon), A549 (Lung) | <2 µM | [14] |

| Novel Piperidones (2608, 2610) | Dichloroacetyl, dibenzylidene | CEM (Leukemia) | ~1 µM | [12] |

This table is a representative summary. IC50/CC50 values are dependent on the specific compound and assay conditions.

The data strongly suggest that strategic modification of the piperidone core can yield compounds with potent and selective anticancer activity. The 5-carboxylate functionality is hypothesized to serve as a key interaction point or a handle for further derivatization to improve pharmacokinetic properties.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example of a one-pot, five-component synthesis adapted from the literature for producing highly substituted piperidin-2-one-3,5-dicarboxylates, a closely related structure to the core topic.[6] This serves as a validated template for researchers entering this field.

Synthesis of Dialkyl (2SR,3RS,4RS,5SR)-2,4-diaryl-3-cyano-6-oxopiperidine-3,5-dicarboxylates

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sci-Hub. ChemInform Abstract: One‐Pot Synthesis of Polysubstituted 2‐Piperidinones from Aromatic Aldehydes, Nitromethane, Ammonium Acetate, and Dialkyl Malonates. / ChemInform, 2013 [sci-hub.box]

- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 5. hse.ru [hse.ru]

- 6. One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. As no direct published protocol for this specific molecule is readily available, this document outlines a proposed, chemically robust, multi-step synthetic pathway. The strategy is grounded in well-established organic chemistry principles, including the Michael addition and the Dieckmann condensation. Each step is detailed with a thorough protocol, mechanistic explanations, and a discussion of key experimental considerations. This guide is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related piperidone derivatives.

Introduction and Significance

The piperidine ring is a privileged scaffold in drug discovery, present in numerous pharmaceuticals and biologically active compounds.[1] The functionalized 6-oxopiperidine (or δ-valerolactam) core, in particular, serves as a key intermediate for a variety of therapeutic agents. The presence of a gem-dimethyl group at the 5-position introduces conformational rigidity and steric bulk, which can be crucial for modulating binding affinity and metabolic stability. The β-keto ester functionality at the 3-position offers a versatile handle for further chemical modifications, making this compound a highly valuable building block for creating libraries of novel compounds for drug screening.

This document details a proposed four-step synthesis designed to be both logical and practical for a standard organic chemistry laboratory. The pathway begins with the synthesis of a key unsaturated diester, followed by the construction of the carbon-nitrogen backbone via a Michael addition, reduction of a nitro group to the corresponding amine, and concludes with an intramolecular Dieckmann condensation to form the target piperidone ring system.

Proposed Overall Synthetic Pathway

The proposed synthesis is a four-step sequence designed to construct the target molecule from commercially available precursors. The entire workflow is illustrated below.

Caption: Proposed four-step synthesis of the target molecule.

Step 1: Synthesis of Dimethyl 3,3-dimethylglutaconate (Starting Material)

Note: A detailed, validated protocol for this specific starting material is not available in the provided search results. The following is a generalized procedure based on standard esterification methods.

Protocol 1: Esterification of 3,3-Dimethylglutaric Anhydride

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| 3,3-Dimethylglutaric Anhydride | 1.0 | 142.15 | 14.2 | - |

| Methanol (Anhydrous) | excess | 32.04 | - | 200 |

| Sulfuric Acid (Conc.) | catalytic | 98.08 | - | 2 |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-dimethylglutaric anhydride (14.2 g).

-

Add anhydrous methanol (200 mL) to the flask.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diester. This product would then require a separate step to introduce the double bond to form the glutaconate, for example via bromination and subsequent elimination.

Step 2: Michael Addition for Carbon Backbone Construction

Principle: This step forms the C-C bond that establishes the six-carbon backbone of the pimelate precursor. A Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In this proposed synthesis, the carbanion of nitromethane (the donor), generated by a non-nucleophilic base, attacks the electron-deficient β-carbon of dimethyl 3,3-dimethylglutaconate (the acceptor). This reaction is highly effective for forming new carbon-carbon bonds.[3][4]

Protocol 2: Synthesis of Dimethyl 3,3-dimethyl-5-nitropimelate

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| Dimethyl 3,3-dimethylglutaconate | 1.0 | 186.21 | 18.6 | - |

| Nitromethane | 1.5 | 61.04 | 9.16 | 8.1 |

| DBU (1,8-Diazabicycloundec-7-ene) | 0.2 | 152.24 | 3.04 | 3.0 |

| Toluene (Anhydrous) | - | - | - | 150 |

Procedure:

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add dimethyl 3,3-dimethylglutaconate (18.6 g) and anhydrous toluene (150 mL).

-

Add nitromethane (8.1 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Add DBU (3.0 mL) dropwise over 10 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding 1M HCl (50 mL).

-

Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitro-diester.

Step 3: Reduction of the Nitro Group to an Amine

Principle: The conversion of the nitro group to a primary amine is essential for the subsequent intramolecular cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.[5] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used.[6] This reduction is typically performed under a hydrogen atmosphere and is generally chemoselective, leaving the ester groups intact.[7][8]

Protocol 3: Synthesis of Dimethyl 3,3-dimethyl-5-aminopimelate

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| Dimethyl 3,3-dimethyl-5-nitropimelate | 1.0 | 247.25 | 24.7 | - |

| 10% Palladium on Carbon (Pd/C) | ~5 mol% | - | 1.2 | - |

| Methanol | - | - | - | 250 |

| Hydrogen Gas (H₂) | excess | 2.02 | - | 50 psi |

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve dimethyl 3,3-dimethyl-5-nitropimelate (24.7 g) in methanol (250 mL).

-

Carefully add 10% Pd/C (1.2 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude amino-diester. This product is often used in the next step without further purification.

Step 4: Dieckmann Condensation for Piperidone Ring Formation

Principle: The final step is an intramolecular Claisen condensation, known as the Dieckmann condensation.[9] This reaction is a powerful method for forming five- and six-membered rings.[10][11] A strong, non-nucleophilic base (such as sodium hydride or sodium ethoxide) deprotonates the α-carbon of one ester group, generating an enolate. This enolate then attacks the carbonyl of the second ester group within the same molecule. The subsequent loss of an alkoxide and an acidic workup yields the desired cyclic β-keto ester.[12]

Protocol 4: Synthesis of this compound

| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount (g) | Volume (mL) |

| Dimethyl 3,3-dimethyl-5-aminopimelate | 1.0 | 217.28 | 21.7 | - |

| Sodium Hydride (60% in mineral oil) | 1.2 | 24.00 | 4.0 | - |

| Tetrahydrofuran (THF, Anhydrous) | - | - | - | 400 |

Procedure:

-

To a dry 1 L three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add sodium hydride (4.0 g of 60% dispersion) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil.

-